Integrin α5β1 Binding Affinity: GRGDSP vs. Cyclic RGD Peptides
In a scintillation proximity assay measuring displacement of 125I-fibronectin from α5β1 integrin, GRGDSP exhibited an IC50 of 2.6 µM [1]. This is 58-fold less potent than the cyclic peptide cRGDGF (IC50 0.045 µM) but 14-fold more potent than the cyclic peptide cRRETAWA (IC50 37 µM) [1]. This data establishes GRGDSP's intermediate potency among RGD ligands at the α5β1 integrin, providing a benchmark for evaluating novel compounds in this system.
| Evidence Dimension | IC50 for displacement of 125I-fibronectin from α5β1 integrin |
|---|---|
| Target Compound Data | 2.6 µM |
| Comparator Or Baseline | cRGDGF (IC50 0.045 µM); cRRETAWA (IC50 37 µM) |
| Quantified Difference | 58-fold less potent than cRGDGF; 14-fold more potent than cRRETAWA |
| Conditions | Scintillation proximity assay using anti-β1 antibody-captured α5β1 from CHO#7 cell lysate |
Why This Matters
This data allows researchers to select GRGDSP as a moderately potent, broad-spectrum α5β1 antagonist for applications where maximal inhibition is not required, or as a reference standard when evaluating new α5β1 ligands.
- [1] Wong A, Hwang SM, McDevitt P, McNulty D, Stadel JM, Johanson K. Scintillation proximity assay to measure binding of soluble fibronectin to antibody-captured alpha 5 beta 1 integrin. Anal Biochem. 1995;227(2):287-294. View Source
